molecular formula C14H17NO6 B592745 N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine CAS No. 104390-56-9

N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine

Cat. No.: B592745
CAS No.: 104390-56-9
M. Wt: 295.29 g/mol
InChI Key: WFTHOCDLKYPFJX-UHFFFAOYSA-N
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Description

N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine (C₁₄H₁₇NO₆; InChIKey: WFTHOCDLKYPFJX-UHFFFAOYSA-N) is a metabolite of the fungicide Metalaxyl (M258740), a widely used agricultural chemical . It is synthesized via 2-Amino-3-methylbenzoic Acid Methyl Ester, which acts as a precursor . Structurally, it features a methoxyacetyl group attached to a substituted phenyl ring (2-carboxy-6-methylphenyl) and an alanine backbone.

Properties

CAS No.

104390-56-9

Molecular Formula

C14H17NO6

Molecular Weight

295.29 g/mol

IUPAC Name

2-[1-carboxyethyl-(2-methoxyacetyl)amino]-3-methylbenzoic acid

InChI

InChI=1S/C14H17NO6/c1-8-5-4-6-10(14(19)20)12(8)15(9(2)13(17)18)11(16)7-21-3/h4-6,9H,7H2,1-3H3,(H,17,18)(H,19,20)

InChI Key

WFTHOCDLKYPFJX-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1N(C(C)C(=O)O)C(=O)COC)C(=O)O

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)N(C(C)C(=O)O)C(=O)COC

Synonyms

2-[(1-Carboxyethyl)(methoxyacetyl)amino]-3-methyl-benzoic Acid;  (±)-2-[(1-Carboxyethyl)(methoxyacetyl)amino]-3-methyl-benzoic Acid

Origin of Product

United States

Biological Activity

N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine, a compound with the molecular formula C14H17NO6C_{14}H_{17}NO_6 and a molecular weight of 295.29 g/mol, is an amino acid derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Functional Groups : It contains methoxyacetate and carboxy groups, which are critical for its biological activity.
  • Stereochemistry : The compound exists as a mixture of diastereomers, which can influence its biological interactions and efficacy.

Antifungal and Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antifungal and antibacterial activities. For instance, derivatives of pulvinamides have shown effective antimicrobial properties against various pathogens, suggesting that this compound may share similar mechanisms of action .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : It may act as a protease inhibitor, preventing the breakdown of proteins essential for microbial survival.
  • Interaction with Cellular Targets : The carboxylic acid group can form hydrogen bonds with target proteins, potentially altering their function or stability .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various amino acid derivatives, including this compound. Results indicated that the compound exhibited moderate activity against specific bacterial strains, with an IC50 value indicating effective concentration levels .
  • Synthesis and Characterization :
    • The synthesis of this compound has been documented in various studies focusing on natural product-inspired medicinal chemistry. These studies highlight the importance of structural modifications in enhancing biological activity .
  • Pharmacokinetic Properties :
    • Preliminary pharmacokinetic studies suggest favorable absorption characteristics in human intestinal models, indicating potential for therapeutic applications. The compound shows good permeability across cell membranes, which is critical for bioavailability .

Comparative Analysis

To better understand the potential applications of this compound, a comparison with related compounds is useful.

Compound NameMolecular FormulaMolecular WeightAntimicrobial ActivityNotes
This compoundC14H17NO6295.29 g/molModerateMixture of diastereomers
Pulvinamide DerivativeC12H15NO4235.26 g/molHighEffective against multiple pathogens
5-Deaza-5,6,7,8-tetrahydrofolic acid analogueC19H22N8O7S450.48 g/molLowLimited efficacy in leukemia cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acylaniline Fungicides and Metabolites

The compound belongs to the acylalanine class of fungicides, sharing structural motifs with analogs like Metalaxyl, Benalaxyl, and Furalaxyl. Key differences lie in the acyl groups and phenyl ring substitutions, which influence solubility, bioavailability, and antifungal activity.

Compound Name Structure Highlights Molecular Formula Key Applications
N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine Methoxyacetyl, 2-carboxy-6-methylphenyl C₁₄H₁₇NO₆ Metalaxyl metabolite
Metalaxyl Methoxyacetyl, 2,6-dimethylphenyl, methyl ester C₁₅H₂₁NO₄ Agricultural fungicide
Benalaxyl Phenylacetyl, 2,6-dimethylphenyl, methyl ester C₂₀H₂₃NO₃ Oomycete control
Furalaxyl Furanylcarbonyl, 2,6-dimethylphenyl, methyl ester C₁₇H₁₇NO₄ Soil-borne pathogen control

Key Findings :

  • Bioactivity : Metalaxyl and Benalaxyl exhibit direct antifungal activity by inhibiting RNA polymerase in oomycetes, while the target compound lacks this activity, serving primarily as a degradation product .
  • Solubility : The carboxy group in the target compound enhances water solubility compared to parent fungicides (e.g., Metalaxyl’s methyl ester), influencing environmental mobility .
Sulfonated Analogs

N-(2-Ethyl-6-methylphenyl)-N-(sulfoacetyl)-L-alanine (C₁₄H₁₉NO₆S) replaces the methoxy group with a sulfonic acid moiety, significantly altering physicochemical properties:

  • Polarity : Sulfonated derivatives exhibit higher polarity and soil adsorption, reducing groundwater contamination risks compared to methoxyacetate analogs .
  • Toxicity : Sulfonated metabolites show lower acute toxicity in aquatic organisms, as demonstrated in zebrafish assays .
Antiviral Alanine Derivatives

N-(Glycine)- and N-(Alanine)-based sulfonamides (GSS, ASS) share the N-(substituted phenyl) motif but target viral proteins (e.g., SARS-CoV-2 spike glycoprotein) via hydrogen bonding . Unlike the fungicide metabolite, these compounds are designed for antiviral activity, highlighting the versatility of alanine-derived scaffolds in drug design .

Research Findings and Environmental Impact

Degradation Pathways
  • Hydrolysis: The carboxy group in the target compound facilitates hydrolysis under alkaline conditions, yielding non-toxic byproducts .
  • Persistence : Compared to Metalaxyl (half-life ~70 days in soil), the metabolite degrades faster (half-life ~15 days) due to increased microbial susceptibility .
Ecotoxicological Data
Compound EC₅₀ (Daphnia magna, 48h) Soil Adsorption (Koc)
N-(2-Methoxyacetate)-...-alanine 12 mg/L 150 L/kg
Metalaxyl 8.5 mg/L 300 L/kg
N-(2-Ethyl-6-methylphenyl)-...-alanine (sulfo) 45 mg/L 500 L/kg

Implications : The target compound’s moderate toxicity and lower soil adsorption suggest a reduced environmental burden compared to its parent fungicide .

Preparation Methods

N-Acylation of N-(2-Carboxy-6-methylphenyl) Alanine Methyl Ester

The methoxyacetyl chloride reacts with N-(2-carboxy-6-methylphenyl) alanine methyl ester in dichloromethane at ambient temperature. Triethylamine (Et₃N) is added to scavenge HCl, driving the reaction to completion:

Parameter Value
SolventDichloromethane
Temperature20–25°C
Reaction Time4–6 hours
Yield85–92%

Post-reaction, the product is purified via crystallization from ethyl acetate/hexane, achieving >97% purity by HPLC.

Chiral Template Approach Using Dynamic Crystallization

Eriksson et al. (2006) demonstrated a stereoselective synthesis leveraging alanine’s chirality.

Formation of Oxazolidin-5-one Intermediate

(L)-Alanine reacts with phosgene to form an oxazolidin-5-one, which undergoes dynamic crystallization-induced asymmetric transformation. This step isolates a single diastereomer in 92% yield:
(L)-Alanine + COCl₂ → Oxazolidin-5-one\text{(L)-Alanine + COCl₂ → Oxazolidin-5-one}

Diastereoselective Alkylation

The oxazolidinone is alkylated with 2-bromo-6-methylbenzoic acid methyl ester under basic conditions (NaH, THF). Subsequent hydrolysis with aqueous HCl affords the target compound with >98% enantiomeric excess (ee):

Step Conditions Yield
AlkylationNaH, THF, 0°C → RT, 12h89%
Hydrolysis6M HCl, reflux, 4h95%

N-Alkylation via α-Bromo Acid Intermediates

Fischer’s classical α-bromo acid methodology (1915) has been adapted for N-alkylation.

Diazotization and Bromination

Alanine is diazotized with NaNO₂/HBr to form α-bromoalanine hydrobromide. Walden inversion ensures retention of configuration:
Alanine + NaNO₂ + HBr → α-Bromoalanine HBr\text{Alanine + NaNO₂ + HBr → α-Bromoalanine HBr}

Sequential N-Alkylation

The α-bromoalanine reacts with 2-methoxyacetyl chloride and 2-carboxy-6-methylphenol in a one-pot, two-step sequence:

  • Methoxyacetylation : Et₃N, CH₂Cl₂, 0°C, 2h.

  • Phenolic Coupling : DCC, DMAP, RT, 12h.

Reagent Equivalents Role
Et₃N2.5Base
DCC1.1Coupling Agent
DMAP0.1Catalyst

Yield: 78–82% after silica gel chromatography.

Deuterium-Labeled Analog Synthesis

For metabolic studies, deuterium-labeled analogs are synthesized using [²H₃]-methoxyacetyl chloride. The acylation follows the same protocol as Section 1, with deuteration confirmed via mass spectrometry (m/z 298.31 for [²H₃]-product).

Comparative Analysis of Synthetic Methods

Method Yield ee (%) Scalability Complexity
Sequential N-Acylation85–92%N/AIndustrialModerate
Chiral Template89%>98Lab-scaleHigh
α-Bromo Acid78–82%N/ALab-scaleLow

The patent method (Section 1) excels in scalability but lacks stereochemical control. The chiral approach (Section 2) achieves high enantiopurity, making it suitable for pharmaceutical applications.

Q & A

Q. What are the established synthetic routes for N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine?

The compound is synthesized via a multi-step process starting from 2-Amino-3-methylbenzoic Acid Methyl Ester. Key steps include:

  • Esterification : Conversion of 2-Amino-3-methylbenzoic Acid to its methyl ester derivative under acidic conditions .
  • Coupling Reaction : Reacting the ester with methoxyacetyl chloride or methoxyacetic anhydride to introduce the methoxyacetate group.
  • Alanine Incorporation : Condensation with alanine derivatives under peptide coupling conditions (e.g., using EDC/HOBt) to form the final structure . Characterization typically involves HPLC for purity assessment and NMR (¹H/¹³C) for structural confirmation .

Q. How is this compound structurally characterized, and what analytical challenges arise?

  • Primary Techniques : ¹H NMR (for methoxyacetate and aromatic protons), ¹³C NMR (to confirm carbonyl and carboxylate groups), and HRMS for molecular weight validation .
  • Challenges : Overlapping signals in NMR due to similar chemical environments (e.g., methyl groups on the phenyl ring and alanine side chain). Resolution often requires advanced techniques like 2D NMR (COSY, HSQC) .

Q. What is the compound’s role in pesticide research?

As a metabolite of Metalaxyl (a systemic fungicide), it is critical for studying environmental degradation pathways and ecotoxicology. Researchers use it to:

  • Track Metalaxyl breakdown in soil/water systems.
  • Assess toxicity to non-target organisms (e.g., LC50 values: 100 mg/L for fish and Daphnia) .

Advanced Research Questions

Q. How do metabolic pathways differ between Metalaxyl and its metabolite in plants?

  • Plant Metabolism : Metalaxyl undergoes hydroxylation and demethylation, forming intermediates like N-(2-hydroxymethyl-6-methylphenyl)-N-(methoxyacetyl)-alanine methyl ester (CGA 94689A), which are further oxidized to N-(2-carboxy-6-methylphenyl)-N-(methoxyacetyl)-alanine .
  • Methodology : Radiolabeled Metalaxyl (e.g., ¹⁴C-labeled) is applied to crops, followed by LC-MS/MS to identify metabolites in plant tissues .

Q. What advanced analytical methods resolve contradictions in environmental persistence data?

Discrepancies in reported half-lives (e.g., soil vs. aquatic systems) are addressed via:

  • Isotope-Labeled Studies : Using ¹³C-labeled compound to trace degradation products.
  • QSPR Modeling : Correlating molecular descriptors (e.g., log P, solubility) with persistence .
  • Multi-Matrix Analysis : Comparing degradation rates in sterile vs. microbially active soils to isolate biotic/abiotic factors .

Q. How does stereochemistry influence its interaction with target enzymes?

  • Enzymatic Specificity : Metalaxyl-M (the R-enantiomer) shows higher fungicidal activity than the S-form. Molecular docking studies reveal that the methoxyacetyl group in the metabolite aligns with hydrophobic pockets in RNA polymerase I of Phytophthora spp.
  • Methodology : Chiral HPLC separates enantiomers, followed by in vitro enzyme inhibition assays .

Q. What contradictions exist in ecotoxicological data, and how are they addressed?

  • Issue : LC50 values for aquatic organisms (e.g., 100 mg/L) may underestimate chronic toxicity.
  • Resolution : Long-term exposure studies (28-day) with sublethal endpoints (e.g., reproductive impairment in Daphnia) using OECD Test Guidelines .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates

IntermediateRole in SynthesisReference
2-Amino-3-methylbenzoic AcidPrecursor for ester derivative
Methoxyacetyl ChlorideIntroduces methoxyacetate group
Alanine Methyl EsterCoupling agent for final structure

Q. Table 2: Analytical Techniques for Metabolite Identification

TechniqueApplicationSensitivityReference
LC-MS/MSQuantification in environmental samples0.1 ppb
2D NMR (HSQC)Resolving aromatic proton overlaps1–5 mg
Chiral HPLCEnantiomer separation0.01% purity

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